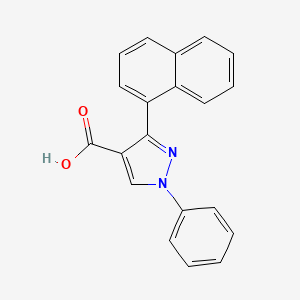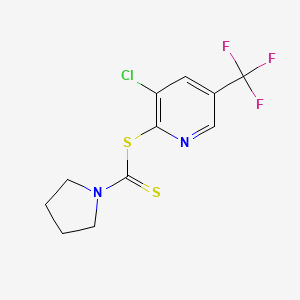
3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, making it a structurally complex molecule
Mechanism of Action
Target of Action
Similar compounds have been found to target various cellular components, such as cell wall and cell membrane . These targets play crucial roles in maintaining the structural integrity and function of the cell.
Mode of Action
This could potentially disrupt the normal cellular processes, leading to the observed effects .
Biochemical Pathways
Based on the targets mentioned, it can be inferred that the compound may affect pathways related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . The downstream effects of these disruptions could include changes in cell growth and morphology .
Result of Action
Similar compounds have been observed to cause changes in the microscopic morphology of cells, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes suggest that the compound may have a significant impact on the structure and function of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of naphthalene derivatives with phenylhydrazine and ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then subjected to acid hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with similar chemical properties.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene derivative with distinct biological activities.
Uniqueness
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of a naphthalene ring, a phenyl ring, and a pyrazole ring
Properties
IUPAC Name |
3-naphthalen-1-yl-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-22(15-9-2-1-3-10-15)21-19(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMLNRMYRYGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)

![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)

